molecular formula C12H10O2 B1222215 3-Phenoxyphenol CAS No. 713-68-8

3-Phenoxyphenol

Cat. No.: B1222215
CAS No.: 713-68-8
M. Wt: 186.21 g/mol
InChI Key: HBUCPZGYBSEEHF-UHFFFAOYSA-N
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Description

3-Phenoxyphenol, also known as 3-hydroxydiphenyl ether, is an organic compound with the molecular formula C12H10O2. It is a phenol derivative where a phenoxy group is attached to the meta position of the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxyphenol can be synthesized through several methods. One common method involves the reaction of iodobenzene with resorcinol in the presence of a base. Another method includes the demethylation of 3-methoxyphenoxybenzene using hydrogen bromide or boron tribromide as catalysts .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of phenol with potassium hydroxide in toluene, followed by heating and refluxing to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxyphenol involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Uniqueness: 3-Phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substitution allows for different reactivity and interaction with biological targets compared to its ortho and para isomers .

Properties

IUPAC Name

3-phenoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUCPZGYBSEEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061047
Record name Phenol, 3-phenoxy-
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Molecular Weight

186.21 g/mol
Source PubChem
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CAS No.

713-68-8
Record name 3-Phenoxyphenol
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Record name 3-Phenoxyphenol
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Record name 3-PHENOXYPHENOL
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Record name m-phenoxyphenol
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Synthesis routes and methods I

Procedure details

3-Phenoxyanisole (8.3 g) was added to a mixture of 50 mL of 40% HBr and 100 mL of glacial acetic acid. The resultant mixture was heated under reflux for 48 hours, then cooled and concentrated under reduced pressure. The residue was taken up in EtOAc, washed with water, saturated NaHCO3, and brine. After drying with MgSO4, and concentration under reduced pressure, 3-phenoxyphenol was obtained and used without further purification.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 49.5 g (0.45 mol) of resorcinol in 75 ml dry pyridine under nitrogen atmosphere, 16.2 g (0.3 mol) of Sodium methoxide was added. Heating started and methanol fractionally distilled off over a period of 0.5 hr. Bromobenzene, 142 g (0.9 mole) was run in to the reaction mixture followed by 2.2 g, of Cuprous chloride. Reaction mixture heated under reflux for 3–4 hr, pyridine distilled off while the pot temperature rose to 150° C. The residue was poured into 50 ml conc. HCl in 120 ml water and stirred. Organic material extracted in 200 ml benzene followed by washing with 25 ml of 20% HCl. Organic layer extracted with 100 ml of 10% NaOH solution followed by a second extraction With 20 ml of 10% NaOH. The combined aqueous extracts were acidified with, HClconc, liberated m-phenoxy phenol was extracted into benzene (300 ml). From the organic layer benzene was removed by distillation. Crude product purified by filtration over a column of silica.
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 3-phenoxyphenol in the context of renewable energy?

A1: this compound, a compound containing an aryl ether bond, serves as a valuable model for investigating lignin depolymerization. Lignin, a major component of biomass, holds potential as a renewable source of aromatic compounds []. By understanding how catalysts like ruthenium supported on activated carbon cloth interact with and cleave the 4-O-5 bond in this compound, researchers can develop strategies for converting lignin into valuable chemicals and fuels [].

Q2: How does the structure of this compound influence its reactivity in electrocatalytic hydrogenation?

A2: Research indicates that the position of the phenolic hydroxyl group in phenoxyphenol isomers affects their reactivity during electrocatalytic hydrogenation []. For instance, this compound and 4-phenoxyphenol, both possessing a free hydroxyl group, are successfully cleaved and hydrogenated to cyclohexanol. Conversely, 3-phenoxyanisole and 3-phenoxytoluene, lacking the free hydroxyl group, exhibit lower conversion rates and cyclohexanol yields []. This suggests the crucial role of the phenolic hydroxyl group in facilitating the cleavage process.

Q3: What byproducts can arise from the degradation of this compound under supercritical water conditions?

A3: The decomposition of this compound in supercritical water generates various byproducts, including phenol, cresols, chlorinated phenols, polycyclic aromatic hydrocarbons (PAHs), and oxygenated polyaromatic compounds such as 1-indanone, dibenzofuran, and dibenzo-p-dioxin []. Interestingly, the addition of NaOH significantly influences byproduct formation. While reducing PAHs and phenolic compounds, NaOH presence leads to the formation of 2-ethylphenol, o-hydroxyacetophenone, hydroquinone, 4-allylphenol, and 4,4'-oxybisphenol []. Understanding these pathways is crucial for optimizing supercritical water processes for waste treatment and chemical synthesis.

Q4: How can this compound be used in the synthesis of polymers?

A4: this compound can be utilized as a building block for synthesizing tailored-length acetylene-terminated resins []. Through an Ullmann ether reaction with dibromobenzene, this compound can be incorporated into oligomer mixtures with controlled chain lengths. These oligomers are then converted into acetylene-terminated resins, suitable for use in composite materials [].

Q5: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR, proves highly effective in analyzing this compound and its derivatives [, ]. This technique provides valuable insights into the structure and bonding of these compounds by revealing the carbon framework and any substituents. Additionally, X-ray crystallography can be employed to determine the precise three-dimensional structure of crystalline this compound derivatives []. This technique helps elucidate the spatial arrangement of atoms, bond lengths, and bond angles, contributing to a comprehensive understanding of their structure-property relationships.

Q6: Have there been any computational studies on the thermochemistry of this compound?

A6: Yes, high-level ab initio molecular orbital calculations, specifically at the G3(MP2)//B3LYP level of theory, have been employed to study the thermochemical properties of this compound []. These calculations provide valuable data on its gas-phase enthalpy of formation, acidity, basicity, and other important thermodynamic parameters []. Such computational studies contribute to a deeper understanding of the stability and reactivity of this compound in various chemical environments.

Q7: How does the reactivity of this compound compare to other phenols in reactions with diisocyanates?

A7: Differential Scanning Calorimetry (DSC) studies have investigated the thermal reactions of 4,4'-diphenylmethane diisocyanate (MDI) with various phenols, including this compound []. These studies provide insights into the reactivity and reaction kinetics, revealing that this compound exhibits distinct reactivity compared to other phenols like phenol, 4-fluorophenol, and 4-methoxyphenol []. Understanding these differences is crucial for optimizing the synthesis of polyurethane materials and other polymers using MDI and different phenolic compounds.

Q8: Is there any information available on the environmental fate and effects of this compound?

A8: While the provided abstracts don't directly address the environmental impact of this compound, it's important to consider its potential effects due to its structural similarity to other phenolic compounds, some of which are known environmental pollutants. Research on its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms would be essential to understand its environmental risks and develop strategies for its safe handling and disposal.

Q9: Are there any known insecticidal properties of this compound derivatives?

A9: Research indicates that a specific derivative of this compound, (±) cyano(this compound) methyl(±)-4-(difluromethoxy)-α-(1-methylethyl)-benzeneacetate (AC 222705), exhibits potent insecticidal activity against redbacked cutworm larvae []. This finding suggests potential applications for this compound derivatives in developing new insecticidal agents. Further investigations into the structure-activity relationships and toxicological profiles of these derivatives are crucial to explore their viability as safe and effective insecticides.

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